molecular formula C17H13N3O3 B2680125 (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide CAS No. 1396889-90-9

(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide

Cat. No.: B2680125
CAS No.: 1396889-90-9
M. Wt: 307.309
InChI Key: FZSKIEKFVPNYBM-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate ester with ammonia or an amine.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the pyrimidine ring: The pyrimidine ring is often introduced through a nucleophilic substitution reaction with a halogenated pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of furan derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    (E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)acrylamide: Unique due to its combination of furan, pyrimidine, and acrylamide moieties.

    Other Acrylamide Derivatives: Compounds with different substituents on the acrylamide moiety.

    Pyrimidine Derivatives: Compounds with various substituents on the pyrimidine ring.

Uniqueness:

  • The presence of both furan and pyrimidine rings in this compound provides unique chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-phenoxypyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(9-8-14-7-4-10-22-14)20-13-11-18-17(19-12-13)23-15-5-2-1-3-6-15/h1-12H,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSKIEKFVPNYBM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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